molecular formula C20H22N4O4 B11516818 3-(2-Hydroxyphenyl)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide

3-(2-Hydroxyphenyl)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide

Cat. No.: B11516818
M. Wt: 382.4 g/mol
InChI Key: BBTNJGUMPFCUJY-KGENOOAVSA-N
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Description

3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a hydroxyphenyl group, a nitrophenyl group, and a pyrrolidine ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 3-(2-hydroxyphenyl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Pathways: It may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(morpholin-1-YL)phenyl]methylidene]propanehydrazide
  • 3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]propanehydrazide

Uniqueness

Compared to similar compounds, 3-(2-Hydroxyphenyl)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide is unique due to the presence of the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to enzymes and its overall pharmacological profile.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C20H22N4O4/c25-19-6-2-1-5-15(19)7-10-20(26)22-21-14-16-13-17(24(27)28)8-9-18(16)23-11-3-4-12-23/h1-2,5-6,8-9,13-14,25H,3-4,7,10-12H2,(H,22,26)/b21-14+

InChI Key

BBTNJGUMPFCUJY-KGENOOAVSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CCC3=CC=CC=C3O

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CCC3=CC=CC=C3O

Origin of Product

United States

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